molecular formula C17H32N2O5 B14006615 Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate CAS No. 70779-90-7

Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate

Cat. No.: B14006615
CAS No.: 70779-90-7
M. Wt: 344.4 g/mol
InChI Key: RJSMGWKDCUHEAZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with methylene iodide in the presence of sodium methoxide, followed by cyclization and esterification steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, as well as continuous monitoring of reaction progress, is essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:

    Ethyl acetoacetate: A simpler ester used in various organic syntheses.

Uniqueness

Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate is unique due to its specific structural features, which confer distinct reactivity and application potential compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its utility in diverse fields make it a compound of significant interest.

Properties

CAS No.

70779-90-7

Molecular Formula

C17H32N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 2-[(1-ethoxy-4-methyl-1-oxopentan-2-yl)carbamoylamino]-4-methylpentanoate

InChI

InChI=1S/C17H32N2O5/c1-7-23-15(20)13(9-11(3)4)18-17(22)19-14(10-12(5)6)16(21)24-8-2/h11-14H,7-10H2,1-6H3,(H2,18,19,22)

InChI Key

RJSMGWKDCUHEAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)NC(=O)NC(CC(C)C)C(=O)OCC

Origin of Product

United States

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